![molecular formula C14H21BrN2O B7559601 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a synthetic compound that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Brorphine is a derivative of the opioid agonist, buprenorphine, and has a similar chemical structure. In
Mechanism of Action
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has partial agonist activity at the kappa-opioid receptor, which is involved in the regulation of mood and behavior. This compound's binding to these receptors leads to the activation of the G-protein signaling pathway, resulting in the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects
This compound has been found to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to have a longer duration of action compared to other opioids, making it a potential candidate for sustained pain relief. This compound has been found to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. Another advantage is its lower risk of abuse and dependence compared to other opioids, making it a safer alternative for researchers. However, one limitation is the lack of clinical data on this compound, which makes it difficult to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide. One direction is to further investigate its potential use in pain management and addiction treatment. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Additionally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency or longer duration of action.
Conclusion
In conclusion, this compound is a promising research chemical that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Its high affinity for the mu-opioid receptor and lower risk of abuse and dependence make it a safer alternative to other opioids. However, further research is needed to determine its safety and efficacy in humans and to develop new derivatives with improved properties.
Synthesis Methods
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide can be synthesized by reacting 2-bromobenzyl chloride with N-ethyl-N-(2-hydroxyethyl)amine in the presence of sodium carbonate. The resulting intermediate is then reacted with N-isopropylacetyl chloride to form this compound. The purity of this compound can be increased by recrystallization from methanol.
Scientific Research Applications
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide has been studied for its potential use in pain management and addiction treatment. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been shown to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
properties
IUPAC Name |
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(10-14(18)16-11(2)3)9-12-7-5-6-8-13(12)15/h5-8,11H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCAUKMCZJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

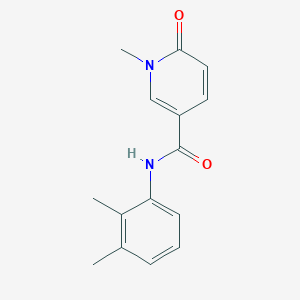
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

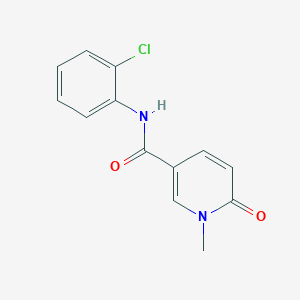
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
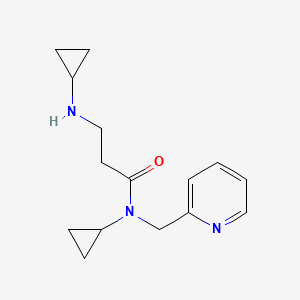
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
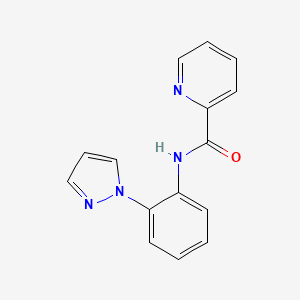

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
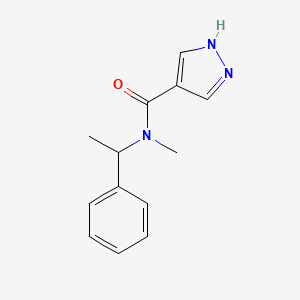
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)